7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)-
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Overview
Description
7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)- is a complex organic compound belonging to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)- typically involves multi-step organic reactions. One common synthetic route is the Povarov reaction , which involves the reaction of an aniline derivative with an aldehyde and an electron-deficient alkene in the presence of a Lewis acid catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone is commonly used for the oxidation of this compound.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4), can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)- has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiproliferative effects against cancer cells.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7H-Indeno(2,1-c)quinoline, 6-(2-thienyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, it may inhibit enzymes such as topoisomerase I, leading to the disruption of DNA replication and cell proliferation.
Comparison with Similar Compounds
Indeno[1,5]naphthyridines
Indenoquinolines
Tetrahydro-7H-indeno[2,1-c]quinoline derivatives
Properties
CAS No. |
128404-84-2 |
---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-thiophen-2-yl-7H-indeno[2,1-c]quinoline |
InChI |
InChI=1S/C20H13NS/c1-2-7-14-13(6-1)12-16-19(14)15-8-3-4-9-17(15)21-20(16)18-10-5-11-22-18/h1-11H,12H2 |
InChI Key |
QUVCAPQQZJTEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=NC4=CC=CC=C43)C5=CC=CS5 |
Origin of Product |
United States |
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